molecular formula C18H16ClN3O B2811472 4-(1H-benzimidazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one CAS No. 847394-43-8

4-(1H-benzimidazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one

Cat. No.: B2811472
CAS No.: 847394-43-8
M. Wt: 325.8
InChI Key: BYSRPXRULVBPQW-UHFFFAOYSA-N
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Description

4-(1H-benzimidazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one is a complex organic compound that features a benzimidazole ring, a chlorinated methylphenyl group, and a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-benzimidazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the chlorinated methylphenyl group and the formation of the pyrrolidinone ring. Key steps may include:

    Formation of Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of Chlorinated Methylphenyl Group: This step often involves electrophilic aromatic substitution reactions using chlorinated methylbenzene derivatives.

    Formation of Pyrrolidinone Ring: The final step typically involves cyclization reactions under basic or acidic conditions to form the pyrrolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-(1H-benzimidazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chlorinated methylphenyl group, leading to a variety of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(1H-benzimidazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(1H-benzimidazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The chlorinated methylphenyl group may enhance the compound’s binding affinity and specificity, while the pyrrolidinone moiety can contribute to its overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-benzimidazol-2-yl)-1-phenylpyrrolidin-2-one: Lacks the chlorinated methyl group, which may affect its biological activity and chemical reactivity.

    4-(1H-benzimidazol-2-yl)-1-(3-methylphenyl)pyrrolidin-2-one: Similar structure but without the chlorine atom, potentially leading to different pharmacokinetic properties.

    4-(1H-benzimidazol-2-yl)-1-(3-chlorophenyl)pyrrolidin-2-one: Lacks the methyl group, which may influence its interaction with molecular targets.

Uniqueness

4-(1H-benzimidazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one is unique due to the presence of both the chlorinated methylphenyl group and the benzimidazole ring, which together contribute to its distinct chemical and biological properties. This combination may enhance its potential as a therapeutic agent and its versatility in various applications.

Properties

IUPAC Name

4-(1H-benzimidazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O/c1-11-13(19)5-4-8-16(11)22-10-12(9-17(22)23)18-20-14-6-2-3-7-15(14)21-18/h2-8,12H,9-10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYSRPXRULVBPQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N2CC(CC2=O)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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